3-(4-Ethyl-benzenesulfonyl)-propionic acid
Overview
Description
3-(4-Ethyl-benzenesulfonyl)-propionic acid is a derivative of benzene, in which one or more hydrogen atoms are replaced by alkyl groups . It belongs to the class of compounds known as alkylbenzenes .
Synthesis Analysis
The synthesis of such compounds often involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring . The synthesis can also involve the use of functionalized silica gels .Molecular Structure Analysis
Alkylbenzenes consist of a hydrophilic sulfonate head-group and a hydrophobic alkylbenzene tail-group . The chemical formula of the sulfonic group is -SO3H .Chemical Reactions Analysis
Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . The reaction is reversed by adding hot aqueous acid to benzenesulfonic acid to produce benzene . Alkylbenzenes can be synthesized from olefins or alkyl halides with aromatic compounds in the presence of a catalyst .Physical and Chemical Properties Analysis
Alkylbenzenes are a very important class of hydrocarbons, especially in the synthetic production industry . They are the raw material in the production of synthetic sulfonate detergents .Scientific Research Applications
Synthesis of Benzocarbazoloquinones Ethyl 1-benzenesulfonyl-2-bromomethyl-5-methoxyindole-3-carboxylate, a derivative of 3-(4-Ethyl-benzenesulfonyl)-propionic acid, has been utilized in the synthesis of benzocarbazoloquinones, involving oxidative cyclization by air with polyphosphoric acid (Rajeswaran & Srinivasan, 1994).
Crystal Structure Analysis The synthesis and crystal structures of compounds closely related to this compound have been studied, revealing significant conformational differences in the L-tyrosine cores and interactions like intramolecular aromatic π–π stacking (Khan et al., 2011).
Aldose Reductase Inhibitory Activity Compounds derived from this compound have been evaluated for their ability to inhibit aldose reductase, showing potential therapeutic applications in treating complications of diabetes (Sarges & Lyga, 1988).
Catalytic Carbonylation of Ethylene In a study involving the catalytic carbonylation of ethylene, a derivative of this compound was used in a palladium-based catalytic system, illustrating its potential in industrial chemical synthesis processes (Chepaikin et al., 1994).
Oxidation of 1-Propanol to Propionic Acid The oxidation of 1-propanol to propionic acid, catalyzed by heteropolyoxometalates, utilized derivatives of this compound, showcasing its application in green chemistry and industrial production of chemicals (Liu et al., 2021).
Heterocyclic Compound Synthesis this compound served as a starting material in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis (Soliman et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-2-9-3-5-10(6-4-9)16(14,15)8-7-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZXSTPHBIIUGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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